N-(2-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

Kinase inhibition VEGFR2 Indole scaffold

Researchers seeking novel indole-2-carboxamide chemotypes for target deconvolution face limited availability of structurally differentiated analogs. This compound bridges the gap with three convergent features-4,7-dimethoxy, N1-methyl, and N-(2-fluorobenzyl) carboxamide-absent from all major published SAR datasets. • Deploy in kinase selectivity panels: determine if 2-F-Bn modification redirects selectivity vs. known VEGFR2-active analogs (ref. analog IC50: 20 nM). • Profile in head-to-head COX-2/mPGES-1 screening to evaluate mPGES-1 selectivity over COX-2. • Use as a chemical probe for 2-fluorobenzyl pharmacophore mapping at a novel attachment vector. Supplied with Certificate of Analysis; custom synthesis from mg to gram scale.

Molecular Formula C19H19FN2O3
Molecular Weight 342.4 g/mol
Cat. No. B12186212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
Molecular FormulaC19H19FN2O3
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCC3=CC=CC=C3F
InChIInChI=1S/C19H19FN2O3/c1-22-15(19(23)21-11-12-6-4-5-7-14(12)20)10-13-16(24-2)8-9-17(25-3)18(13)22/h4-10H,11H2,1-3H3,(H,21,23)
InChIKeyQEYADYQHUIDCMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide: Structural Overview


N-(2-Fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide (CAS 1351703-57-5, MF C₁₉H₁₉FN₂O₃, MW 342.4 g/mol) belongs to the indole-2-carboxamide class, a privileged scaffold in medicinal chemistry with demonstrated activity across multiple therapeutic targets . This specific compound features three distinguishing structural elements: a 4,7-dimethoxy substitution pattern on the indole core, an N1-methyl group, and an N-(2-fluorobenzyl) carboxamide side chain. The indole-2-carboxamide pharmacophore has been validated in inhibitors of IKK2 [1], COX-2 [2], mPGES-1 [3], Src kinase , VEGFR2 [4], and glycogen phosphorylase [5], establishing broad pharmacological relevance for scaffold-based screening and target identification programs.

1 Scaffold-based screening candidate for kinase, COX-2, mPGES-1, ECE, or GP target panels
2 4,7-dimethoxy-1-methyl indole core distinct from common 5-substituted analogs
3 2-fluorobenzyl carboxamide moiety supports pharmacophore mapping across enzyme classes

N-(2-Fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide: Substitution Specificity


Within the indole-2-carboxamide class, minor structural variations produce profound shifts in target selectivity, potency, and ADME properties [1]. The 4,7-dimethoxy-1-methyl substitution pattern on the indole core of this compound is structurally distinct from the far more common 5-chloro, 5-fluoro, or unsubstituted indole-2-carboxamides that dominate the glycogen phosphorylase, Src kinase, and IKK2 inhibitor literature [2][3]. The ortho-fluorobenzyl amide moiety differs from the para-fluorobenzyl analogs used in TRPV1 agonist programs [4] and the benzyl-substituted COX-2 inhibitors [5], potentially altering both binding geometry and metabolic profile. These three convergent structural features—not found together in any well-characterized comparator—preclude reliable extrapolation of potency, selectivity, or PK from existing indole-2-carboxamide data.

Core 5-chloro or 5-fluoro indole-2-carboxamides may not reflect 4,7-dimethoxy substitution target engagement or selectivity profile
Amide N-benzyl or p-fluorobenzyl analogs associated with COX-2/TRPV1 pharmacology; 2-fluorobenzyl geometry may shift binding preference
N1 Absence of N1-methyl in most comparator series precludes direct PK or potency transfer from existing SAR datasets

N-(2-Fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide: Differentiation Evidence


VEGFR2 Inhibition by 4,7-Dimethoxy-1-Methyl Indole Core

A structurally related compound bearing the identical 4,7-dimethoxy-1-methyl-1H-indole core (substituted at the 3-position rather than the 2-carboxamide) demonstrated potent VEGFR2 inhibition with an IC50 of 20 nM in a time-resolved fluorescence assay using recombinant human cytoplasmic VEGFR2 [1]. This provides proof-of-concept that the 4,7-dimethoxy-1-methyl substitution pattern is compatible with low-nanomolar target engagement, differentiating it from 5-substituted (e.g., 5-chloro, 5-fluoro) indole-2-carboxamides that dominate kinase inhibitor programs. The 4,7-dimethoxy motif may confer distinct electronic properties and hydrogen-bonding capacity versus the more common 5-substituted analogs.

VEGFR2 Inhibition
Cross-study comparable
Structurally related 4,7-dimethoxy-1-methyl indole analog: IC50 = 20 nM (VEGFR2)
Supports kinase-target engagement potential of this substitution pattern, distinct from 5-substituted inhibitors
Reported in recombinant human VEGFR2 fluorescence assay; cross-study comparison only
Kinase inhibition VEGFR2 Indole scaffold Angiogenesis

ECE Inhibition: 2-Fluorobenzyl Advantage

Indole-2-carboxamide derivatives bearing a 2-fluorobenzyl group at the N1 position demonstrated potent endothelin-converting enzyme (ECE) inhibition, with IC50 values in the 120-220 nM range [1][2]. Specifically, 1-(2-fluorobenzyl)-5-[[(1-methylcyclopentyl)acetyl]amino]-N-phenyl-1H-indole-2-carboxamide achieved an IC50 of 120 nM (0.00012 mM), while 5-[(3,3-dimethylbutanoyl)amino]-1-(2-fluorobenzyl)-N-phenyl-1H-indole-2-carboxamide showed an IC50 of 220 nM (0.00022 mM) [1]. The 2-fluorobenzyl substitution is notably distinct from the 4-fluorobenzyl (para) group used in TRPV1 agonist programs (e.g., compound 5e), which targets an entirely different receptor class [3]. Ortho-fluorination alters the conformational preferences and electronic properties of the benzyl moiety, which may affect target binding geometry relative to para-substituted analogs.

ECE Inhibition
Class-level inference
2-Fluorobenzyl indole-2-carboxamides: ECE IC50 120–220 nM. 2,6-difluorobenzyl analog: IC50 650 nM
2-Fluorobenzyl group may confer enzyme inhibition advantage over di-ortho substitution; positional context differs from target compound
Data from indole N1-substituted series; target compound has 2-F-benzyl at carboxamide nitrogen
Endothelin-converting enzyme ECE inhibition Fluorobenzyl SAR Cardiovascular

COX-2 Inhibitory Baseline for Indole-2-Carboxamide Scaffold

The indole-2-carboxamide scaffold has been validated as a COX-2 inhibitory chemotype. Optimized indole-2-amide derivatives (compounds 8a, 10b, 12h) demonstrated in vitro COX-2 IC50 values of 21.86 nM, 23.3 nM, and 23.21 nM respectively, comparable to the reference drug celecoxib (IC50 = 11.20 nM) [1]. Furthermore, compound 10b achieved a COX-1/COX-2 selectivity ratio of 17.45 [1]. In a separate series, N-(p-fluorobenzyl)-substituted indole-2-carboxamides (compounds 8, 10, 11) were confirmed as fairly active COX-2 inhibitors [2]. While these data derive from analogs that lack the 4,7-dimethoxy substitution and N1-methyl group of the target compound, they establish the class-level potency ceiling and selectivity achievable by the indole-2-carboxamide pharmacophore, against which the target compound's unique substitution pattern may be benchmarked.

COX-2 Baseline
Class-level inference
Optimized indole-2-carboxamides: COX-2 IC50 21–23 nM (within 2-fold of celecoxib 11.2 nM)
Establishes scaffold competence for low-nanomolar COX-2 inhibition; target substitution pattern unevaluated
No direct COX-2 data for 4,7-dimethoxy-1-methyl-2-fluorobenzyl analog; screening opportunity
COX-2 inhibition Anti-inflammatory Indole-2-carboxamide SAR Pain

Structural Uniqueness vs. Published SAR

A systematic comparison of the target compound's substituent pattern against the major indole-2-carboxamide subfamilies reveals that its precise combination of structural features has no direct published comparator with quantitative biological data [1][2][3][4]. The 4,7-dimethoxy substitution is absent from all glycogen phosphorylase inhibitors (5-chloro series), Src inhibitors (5-fluoro series), COX-2 inhibitors (typically N-benzyl/p-fluorobenzyl), TRPV1 ligands (unsubstituted indole core), and IKK2 inhibitors (diverse but distinct substitution). The N1-methyl group, present on the target compound, is absent from most comparator series, while the 2-fluorobenzyl amide adds a third differentiating element. This combinatorial uniqueness means that no existing SAR dataset can predict this compound's target profile, selectivity, or potency, making it a genuinely novel screening entity.

Structural Novelty
Supporting evidence
Convergent 4,7-diOMe + N1-Me + 2-F-benzyl pattern absent from major indole-2-carboxamide SAR datasets
Compound occupies unexplored chemical space; existing GP, Src, IKK2, TRPV1, COX-2 SAR not predictive
Literature survey across multiple target families; requires experimental profiling
Scaffold novelty Chemical diversity SAR exploration Hit discovery

mPGES-1 Inhibition: Patent Coverage of Indole-2-Carboxamides

Indole-2-carboxamide derivatives are claimed as mPGES-1 inhibitors in patent application US20230000821A1, with demonstrated activity in suppressing prostaglandin E2 (PGE2) production [1]. While compound-specific IC50 values from this patent family are not publicly catalogued for the target compound, a related indole-containing mPGES-1 inhibitor series has yielded compounds with IC50 values between 0.4 and 7.9 μM in cell-free assays [2]. A structurally distinct mPGES-1 inhibitor (Compound 17d, non-indole scaffold) achieved an IC50 of 8 nM against the isolated enzyme and 16.24 nM in A549 cell-based assays [3], establishing the potency ceiling achievable against this target. The Kukje Pharma patent (US20230000821A1, 2023) specifically claims indole carboxamide derivatives of Formula (II) as mPGES-1 inhibitors for treating inflammation, arthritis, pain, cancer, and Alzheimer's disease [1], suggesting the target compound's scaffold is relevant to this emerging therapeutic target class.

mPGES-1 Context
Supporting evidence
Indole-2-carboxamides claimed in mPGES-1 patent (US20230000821A1); reported mPGES-1 IC50 range 0.4–7.9 µM across diverse chemotypes
Scaffold relevance to mPGES-1 screening; no direct data for target substitution pattern
Patent landscape indicates interest; potency ceiling 8 nM for non-indole inhibitor
mPGES-1 PGE2 inhibition Anti-inflammatory Patent landscape

Glycogen Phosphorylase Inhibition: Scaffold Versatility

The indole-2-carboxamide scaffold has produced potent glycogen phosphorylase (GP) inhibitors, demonstrating the scaffold's versatility beyond kinase and COX targets. 5-Chloro-N-[4-(1,2-dihydroxyethyl)phenyl]-1H-indole-2-carboxamide (2f) inhibited human liver GPa with an IC50 of 0.90 μM [1], while the optimized clinical candidate CP-91149 (5-chloro-N-[(1S,2R)-3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide) achieved an IC50 of 0.13 μM in the presence of 7.5 mM glucose and demonstrated oral hypoglycemic activity in diabetic db/db mice [2]. These data illustrate that indole-2-carboxamides can achieve sub-micromolar potency against metabolic targets and translate to in vivo efficacy. The target compound's 4,7-dimethoxy-1-methyl substitution pattern differs fundamentally from the 5-chloro series, potentially redirecting target selectivity away from GP and toward other therapeutically relevant enzymes.

GP Inhibition
Class-level inference
5-Chloro indole-2-carboxamides: hLGPa IC50 0.13–0.90 µM. CP-91149 in vivo active. No GP data for 4,7-dimethoxy series
Scaffold drug-likeness confirmed; 4,7-dimethoxy substitution may redirect selectivity away from GP toward alternative targets
Metabolic target context; extrapolation precluded by core substitution difference
Glycogen phosphorylase Diabetes Metabolic disease Indole carboxamide

N-(2-Fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide: Application Scenarios


Kinase Inhibitor Screening: VEGFR2 and Angiogenesis

The 4,7-dimethoxy-1-methyl-1H-indole scaffold has demonstrated competence for low-nanomolar kinase inhibition, with a structurally related analog achieving VEGFR2 IC50 of 20 nM [1]. Procure this compound for kinase selectivity panel screening to determine whether the 2-fluorobenzyl carboxamide modification redirects kinase selectivity compared to the 3-substituted VEGFR2-active analog. The structural divergence from established indole-2-carboxamide kinase inhibitors (IKK2, Src) may reveal novel selectivity profiles against the kinome.

Anti-Inflammatory Screening: COX-2 and mPGES-1

The indole-2-carboxamide scaffold is validated for COX-2 inhibition (analogs achieving IC50 ~21-23 nM, within 2-fold of celecoxib) [2] and is patent-protected for mPGES-1 inhibition (US20230000821A1, 2023) [3]. The target compound's unique 4,7-dimethoxy-1-methyl-2-fluorobenzyl combination has never been profiled in COX-2 or mPGES-1 assays. Deploy this compound in head-to-head screening against both COX-2 and mPGES-1 to identify whether the 4,7-dimethoxy substitution enhances mPGES-1 selectivity over COX-2, a desirable profile for next-generation anti-inflammatory agents that avoid COX-2-mediated cardiovascular risk.

Chemical Biology: 2-Fluorobenzyl Pharmacophore Profiling

The 2-fluorobenzyl group has demonstrated potent ECE inhibition in indole-2-carboxamide series (IC50 120-220 nM), outperforming 2,6-difluorobenzyl analogs by ~5-fold [4]. The target compound's positioning of the 2-fluorobenzyl moiety at the carboxamide nitrogen (rather than indole N1 as in the ECE series) provides a unique vector for pharmacophore mapping. Procure this compound as a chemical probe to investigate whether the 2-fluorobenzyl carboxamide motif retains enzyme inhibitory activity when presented from a different scaffold attachment point, informing fragment-based drug design and pharmacophore model refinement.

Novel Scaffold Hit Discovery: Unexplored Chemical Space

The target compound's convergent substitution pattern (4,7-dimethoxy + N1-methyl + 2-fluorobenzyl carboxamide) is absent from all major published indole-2-carboxamide SAR datasets, including glycogen phosphorylase inhibitors (5-chloro series), Src inhibitors (5-fluoro series), TRPV1 ligands (unsubstituted core), COX-2 inhibitors (N-benzyl/p-F-benzyl), IKK2 inhibitors, and mPGES-1 patent compounds [5]. This structural novelty makes the compound a high-priority candidate for unbiased phenotypic screening or panel-based target deconvolution, where novel chemotypes increase the probability of identifying new mechanism-of-action starting points.

Application
Selection Property
Validation Focus
Kinase selectivity panel screening
4,7-dimethoxy-1-methyl indole core with reported VEGFR2 activity context
Kinase profiling vs. related 3-substituted analog; selectivity against kinome panel
Anti-inflammatory target screening (COX-2 / mPGES-1)
Indole-2-carboxamide scaffold validated for COX-2; mPGES-1 patent relevance
Head-to-head COX-2 / mPGES-1 enzyme assays; selectivity over COX-1
2-Fluorobenzyl pharmacophore mapping
Ortho-fluorobenzyl carboxamide attachment distinct from N1-substituted ECE series
Enzyme inhibition across attachment vectors; fragment-based design relevance
Novel scaffold hit discovery
Convergent substitution pattern absent from published GP, Src, IKK2, TRPV1 SAR
Phenotypic screening or panel-based target deconvolution
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